3-O-Decylellagic acid

Description

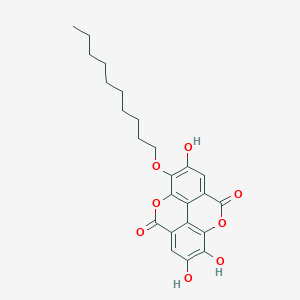

3-O-Decylellagic acid (3-ODEA) is a synthetic derivative of ellagic acid, a naturally occurring polyphenol found in fruits and nuts. Ellagic acid is renowned for its antimutagenic, antioxidant, and chemopreventive properties . However, its poor bioavailability due to low solubility and rapid metabolism limits therapeutic applications. To address this, synthetic modifications, such as alkylation, have been explored. 3-ODEA is synthesized by introducing a decyl (10-carbon) chain at the 3-hydroxyl position of ellagic acid, enhancing lipophilicity and altering pharmacokinetics . Studies demonstrate that 3-ODEA exhibits prolonged tissue retention and improved absorption compared to its parent compound, making it a candidate for further pharmacological investigation .

Properties

CAS No. |

110007-19-7 |

|---|---|

Molecular Formula |

C24H26O8 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3 |

InChI Key |

IOLJKBSBRLZDIU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |

Other CAS No. |

110007-19-7 |

Synonyms |

3-O-decylellagic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ellagic Acid

- Structural Differences : Ellagic acid lacks alkyl or methyl substitutions, retaining four hydroxyl groups critical for antioxidant activity .

- Low lipophilicity (logP ~1.2) restricts cellular uptake .

- Biological Activity: Strong free radical scavenging (IC₅₀: 2.1 μM in DPPH assay) due to hydroxyl groups . Antimutagenic effects against carcinogens like N-2-fluorenylacetamide in liver carcinogenesis models .

3,3'-Di-O-Methylellagic Acid

- Structural Differences : Methyl groups at the 3- and 3'-positions reduce polarity while preserving two hydroxyl groups .

- Pharmacokinetics :

- Biological Activity :

3-O-Decylellagic Acid

Key Comparative Data

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | Ellagic Acid | 3,3'-Di-O-Methylellagic Acid | This compound |

|---|---|---|---|

| Molecular Weight (g/mol) | 302.19 | 330.29 | 474.50 |

| LogP | 1.2 | 3.5 | 6.8 |

| Plasma Half-Life (h) | 2 | 6 | 24 |

| Major Tissues Retained | Liver, Kidneys | Liver, Kidneys | Liver, Adipose Tissue |

Mechanistic Insights

- Lipophilicity and Bioavailability : The decyl chain in 3-ODEA facilitates passive diffusion across lipid membranes, increasing bioavailability. Methylation in 3,3'-di-O-methylellagic acid offers a balance between solubility and retention but is less effective than alkylation .

- Antioxidant-Antimutagenic Trade-off : Substitutions reduce direct radical scavenging but enhance tissue-specific accumulation, enabling prolonged chemopreventive effects despite lower in vitro antioxidant metrics .

Q & A

Q. What controls are essential for in vivo studies evaluating this compound’s chemopreventive effects?

- Methodological Answer : Include vehicle-only controls, positive controls (e.g., tamoxifen for breast cancer models), and untreated cohorts. Sham-operated animals account for surgical stress in xenograft studies. The 1986 study used benzo[a]pyrene-induced carcinogenesis as a baseline .

Q. How should researchers optimize sample size for pharmacokinetic studies of this compound?

- Methodological Answer : Power calculations based on preliminary data (e.g., variance in plasma concentration) ensure statistical robustness. For rare outcomes like metabolite detection, longitudinal sampling in ≥8 animals/group is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.